1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrrole ring: This step may involve a condensation reaction with a pyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chromeno or pyrrole rings.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group on the pyridine ring.
1-(4-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents.
Uniqueness
The presence of the 5-methylpyridin-2-yl group and the specific arrangement of the chromeno-pyrrole core make This compound unique
Properties
Molecular Formula |
C23H15ClN2O3 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O3/c1-13-6-11-18(25-12-13)26-20(14-7-9-15(24)10-8-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(26)28/h2-12,20H,1H3 |
InChI Key |
NHXOKEXCWWWXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.